molecular formula C13H26N2 B15325874 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine

1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine

Cat. No.: B15325874
M. Wt: 210.36 g/mol
InChI Key: ZIHFKVJATPZKCY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine is a tertiary amine compound featuring a piperazine backbone substituted with a methyl group at position 2 and a 3,5-dimethylcyclohexyl moiety at position 1. This structure confers unique steric and electronic properties, distinguishing it from other piperazine derivatives. The compound has been cataloged as a high-purity tertiary amine product by CymitQuimica, though it is currently listed as discontinued .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(3,5-dimethylcyclohexyl)-2-methylpiperazine

InChI

InChI=1S/C13H26N2/c1-10-6-11(2)8-13(7-10)15-5-4-14-9-12(15)3/h10-14H,4-9H2,1-3H3

InChI Key

ZIHFKVJATPZKCY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)N2CCNCC2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the nitrogen atoms can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine with structurally or functionally related compounds:

Structural Analogues

Compound Name Key Substituents Pharmacological Target/Activity References
This compound 3,5-Dimethylcyclohexyl (position 1), methyl (position 2) Undisclosed; potential kinase/receptor modulation
H7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) Isoquinoline sulfonyl (position 1), methyl (position 2) Protein kinase C (PKC) inhibitor
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl (position 1), diphenylethyl (position 4) Opioid receptor agonist; psychoactive properties
5-(2-Ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-on 3,5-Dimethylpiperazine (acetylated side chain) PDE5 inhibitor (analogous to acetildenafil)

Functional and Pharmacological Differences

Substituent-Driven Selectivity: The 3,5-dimethylcyclohexyl group in the target compound introduces significant steric bulk compared to the isoquinoline sulfonyl group in H5. This likely reduces its affinity for PKC but may enhance selectivity for other kinases or receptors .

Biological Activity: H7: Exhibits potent PKC inhibition (IC₅₀ ~20 µM) and impacts apoptosis regulation in endothelial and neural cells . MT-45: Binds to µ-opioid receptors, causing analgesia and psychotropic effects, but carries risks of toxicity and addiction .

The 3,5-dimethylcyclohexyl group may require specialized cyclohexane derivatives or enantioselective catalysis, increasing synthetic complexity .

Physicochemical Properties

Property This compound H7 MT-45
Molecular Weight ~280 g/mol (estimated) 332.4 g/mol 350.5 g/mol
LogP (Lipophilicity) High (due to cyclohexyl group) Moderate (polar sulfonyl) High (aromatic diphenylethyl)
Solubility Likely low in water Moderate in DMSO/ethanol Low in aqueous buffers
Metabolic Stability Unknown; cyclohexyl may resist oxidation Susceptible to sulfonamide cleavage Prone to N-dealkylation

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